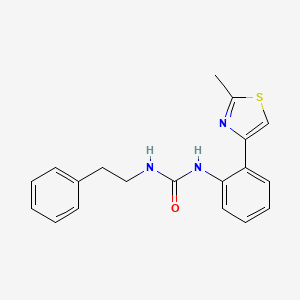

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-21-18(13-24-14)16-9-5-6-10-17(16)22-19(23)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDKIPOTTXWTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.

Substitution Reaction: The 2-methylthiazole derivative is then subjected to a substitution reaction with a phenyl group to form 2-(2-Methylthiazol-4-yl)phenyl derivative.

Urea Formation: The final step involves the reaction of the 2-(2-Methylthiazol-4-yl)phenyl derivative with phenethyl isocyanate to form 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups attached to the phenyl or thiazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that thiazole derivatives, including 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea, exhibit significant anticancer activity. In vitro studies have shown that compounds with similar thiazole moieties can induce apoptosis in various cancer cell lines. For instance, a study by the National Cancer Institute highlighted broad-spectrum antitumor activity across multiple cancer cell lines, with some derivatives exhibiting IC50 values lower than standard treatments such as doxorubicin .

Mechanism of Action

The anticancer effects are attributed to the compound's ability to interact with target proteins through hydrophobic contacts and hydrogen bonding. This interaction can lead to the modulation of cellular pathways associated with proliferation and apoptosis .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, there is emerging evidence that this compound may possess antimicrobial and anti-inflammatory effects. Investigations into its mechanism of action suggest that it may inhibit specific enzymes or receptor interactions pivotal for inflammatory responses .

Biological Studies

Enzyme Inhibition Studies

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea has been utilized in biological studies to explore its potential as an enzyme inhibitor. The compound's structural characteristics allow it to bind effectively to enzymes involved in various metabolic pathways, thus providing insights into its pharmacological potential .

Cellular Effects

The compound has been studied for its effects on cellular processes, including cell cycle regulation and apoptosis. Research indicates that it can influence gene expression related to cell survival and death, further establishing its relevance in cancer research .

Materials Science

Development of New Materials

Beyond biological applications, 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is being explored for its potential use in materials science. The unique electronic and optical properties of thiazole derivatives make them suitable candidates for developing new materials with specialized functions .

Case Studies

Several studies have documented the efficacy of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea:

- In Vitro Anticancer Activity : A study assessed the compound's effect on breast cancer cell lines and found significant inhibition of cell proliferation and induction of apoptosis .

- Enzyme Inhibition : Research indicated that this compound could inhibit certain enzymes linked to inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Material Development : Investigations into the optical properties of thiazole derivatives have shown promise for applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound may also induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- Electron-withdrawing vs.

- Planarity : Unlike the near-planar isostructural compounds in , the target’s phenethylurea chain introduces conformational flexibility, which may affect membrane permeability or target engagement.

- Heterocyclic diversity : Naphthyridine-containing analogues exhibit extended π-systems, likely enhancing DNA intercalation or kinase inhibition compared to the simpler thiazole core in the target compound.

Pharmacological and Physicochemical Properties

Analysis :

- The target compound’s higher LogP compared to fluconazole derivatives suggests better membrane penetration but lower aqueous solubility.

- Naphthyridine derivatives exhibit potent kinase inhibition due to their planar aromatic systems, a feature absent in the target’s structure.

- Thione-containing analogues show enhanced solubility, likely due to hydrogen-bonding capacity of the thione group.

Computational and Structural Studies

- Density-functional theory (DFT) : Used to optimize geometries and predict electronic properties in related compounds . The target’s methylthiazole group may stabilize charge distribution via conjugation with the phenyl ring.

- Crystallography : Isostructural compounds in were solved using SHELXL , revealing triclinic packing and molecular planarity—insights applicable to the target’s crystal engineering.

Biological Activity

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazole Moiety : The presence of the methylthiazole group contributes to the compound's biological activity.

- Phenyl Groups : Two phenyl rings enhance hydrophobic interactions, which are critical for binding to biological targets.

- Urea Linkage : The urea group is known for its role in modulating biological activity through hydrogen bonding.

Biological Activity Overview

Research indicates that compounds with thiazole derivatives often exhibit significant biological activities, including anticancer and anti-inflammatory properties. The following sections detail specific findings related to 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea.

Anticancer Activity

- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) evaluated various thiazole derivatives, including those similar to 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea. Results indicated that compounds with thiazole moieties displayed broad-spectrum antitumor activity across multiple cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than standard treatments like doxorubicin .

- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is characteristic of many effective anticancer agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiazole-containing compounds. In particular:

- Compounds similar to 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea have shown promise in reducing pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have explored the pharmacological effects of thiazole derivatives:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and phenyl rings can significantly impact biological activity:

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example, coupling 2-(2-methylthiazol-4-yl)phenyl isocyanate with phenethylamine in inert solvents (e.g., dichloromethane or toluene) under reflux conditions, with triethylamine as a base to neutralize HCl byproducts . Reaction temperature, solvent polarity, and stoichiometric ratios of reactants are critical: higher temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product with >95% purity. Yield optimization requires monitoring by TLC or HPLC to identify side products like unreacted isocyanates or dimerized ureas .

Q. Which spectroscopic techniques are essential for characterizing this urea derivative, and how are spectral data interpreted?

Methodological Answer:

- NMR : and NMR confirm structural integrity. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.5 ppm, while aromatic protons from the thiazole and phenyl groups resonate at δ 7.0–8.5 ppm. signals for the urea carbonyl (C=O) are observed at ~155–160 ppm .

- FT-IR : The carbonyl stretch (C=O) appears at 1640–1680 cm, and NH stretches at 3200–3400 cm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 352.12 for CHNOS). Discrepancies between experimental and theoretical values may indicate impurities or isotopic variants .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) to identify rate-determining steps. For example, electrophilic aromatic substitution at the thiazole ring can be studied using HNO/HSO nitration, with HPLC tracking nitro-derivative formation .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces. The thiazole’s sulfur atom and urea’s NH groups are likely nucleophilic centers .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for structural validation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves discrepancies by providing unambiguous bond lengths and angles. For example, if NMR suggests planar urea geometry but IR indicates hydrogen bonding, X-ray data can confirm intermolecular H-bonding networks that distort the urea moiety .

- Dynamic NMR : Detects conformational flexibility (e.g., hindered rotation around the urea C–N bond) that may explain split signals in solution-state NMR but not in solid-state structures .

Q. How can factorial design optimize reaction parameters for scalable synthesis in academic settings?

Methodological Answer: A 2 factorial design evaluates factors like temperature (60°C vs. 100°C), solvent (toluene vs. DMF), and catalyst (triethylamine vs. DBU). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, a 2 design revealed that DMF increases yield by 20% at 100°C but reduces purity due to side reactions .

Hypothesis-Driven Research Questions

Q. How does the thiazole ring’s electronic structure influence the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). The thiazole’s sulfur forms hydrogen bonds with backbone amides (e.g., Met793), while the urea NH interacts with catalytic lysine (Lys745) .

- SAR Studies : Modify the thiazole’s methyl group to CF or Cl and assay inhibitory activity against kinase panels. IC shifts >10 nM suggest critical steric/electronic roles for the methyl substituent .

Q. What methodologies validate the compound’s stability under physiological conditions for in vitro assays?

Methodological Answer:

- HPLC-MS Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Detect degradation products (e.g., hydrolyzed urea to amines) over 24–72 hours. Half-life (t) <6 hours in serum suggests poor metabolic stability .

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability. Low permeability (P <1×10 cm/s) may necessitate prodrug strategies .

Data Analysis & Theoretical Frameworks

Q. How can QSAR models predict the compound’s bioactivity based on substituent effects?

Methodological Answer:

- Descriptor Selection : Calculate topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric (molar refractivity) parameters for derivatives.

- PLS Regression : Correlate descriptors with experimental IC values. A validated QSAR model (R >0.8, Q >0.6) identifies electron-withdrawing groups on the phenyl ring as enhancing kinase inhibition .

Q. What statistical approaches address variability in biological replicate assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.